![molecular formula C16H18N4O2 B1381079 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1638612-89-1](/img/structure/B1381079.png)
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, or 5-AEPP, is a small molecule that is widely studied in the scientific community due to its potential applications in medicine and biochemistry. 5-AEPP is an aromatic pyrazolopyridine compound that has been studied for its potential to act as an inhibitor of enzymes and other proteins. As a result, 5-AEPP has been studied for its potential to be used in a variety of medical and biochemical applications.
Applications De Recherche Scientifique
Cancer Cell Growth Inhibition
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, such as those synthesized in studies by Zheng et al. (2011) and Zhang et al. (2008), demonstrate inhibitory effects on the growth of A549 lung cancer cells. These compounds inhibit cell growth in a dosage-dependent manner, and certain derivatives, like those containing a 4-chlorophenyl group, show enhanced effectiveness (Zheng et al., 2011); (Zhang et al., 2008).
Fluorescent Compounds
A study by Zheng et al. (2011) on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives discovered their potential as fluorescent compounds. The optical properties of these compounds were investigated, revealing interesting UV-vis absorption and fluorescence spectroscopy characteristics (Zheng et al., 2011).
Antifungal Activities
Compounds derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to the queried compound, have exhibited significant antifungal activities. A study by Wang et al. (2008) highlighted their effectiveness against fungi like Botrytis cinerea Pers and Sclerotinia sclerotiorum, especially when certain substituents like methyl groups are present (Wang et al., 2008).
Cytotoxicity against Ehrlich Ascites Carcinoma Cells
Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study suggests potential applications in cancer treatment (Hassan et al., 2014).
Phosphodiesterase 5 (PDE5) Inhibition
1H-Pyrazolo[4,3-d]pyrimidines, structurally related to the queried compound, have been studied as potent and selective phosphodiesterase 5 (PDE5) inhibitors, as reported by Tollefson et al. (2010). This points to potential therapeutic applications in conditions where PDE5 inhibition is beneficial (Tollefson et al., 2010).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2016) described an eco-friendly synthesis method for pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).
Propriétés
IUPAC Name |
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-13-5-3-12(4-6-13)14-11-15-16(21)19(8-7-17)9-10-20(15)18-14/h3-6,9-11H,2,7-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWRKWIZQKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153321 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
CAS RN |
1638612-89-1 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



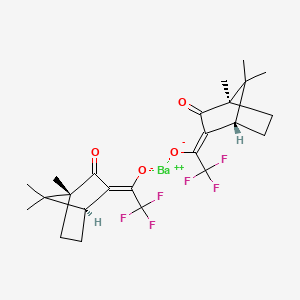
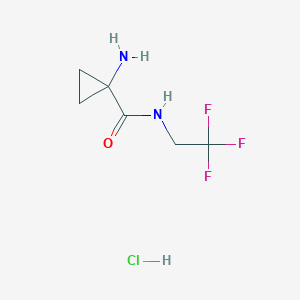
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
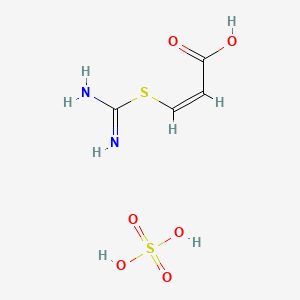
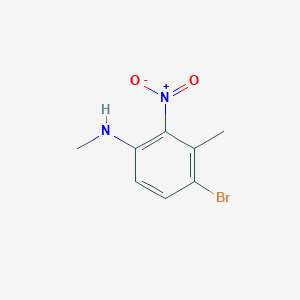
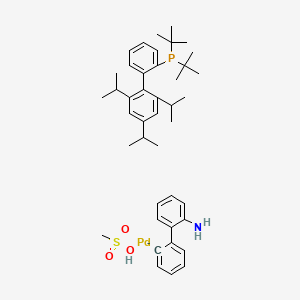
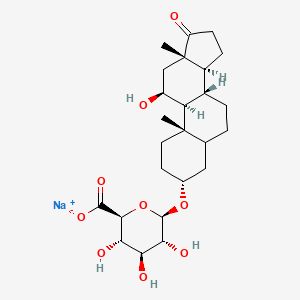
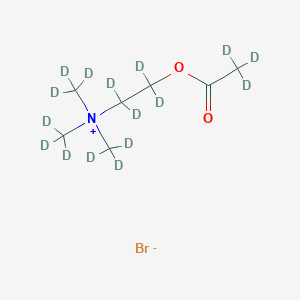
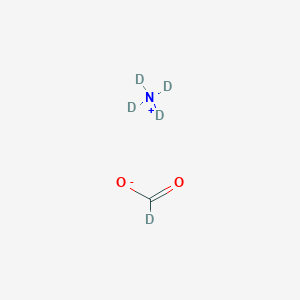
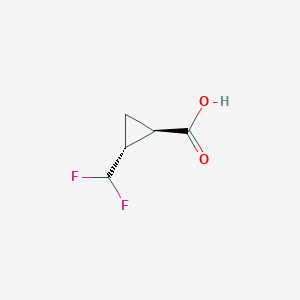
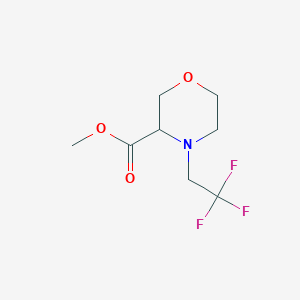

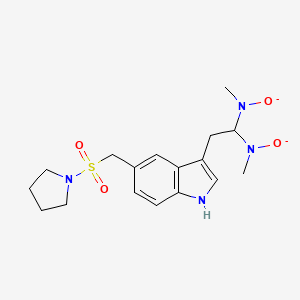
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)